benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
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Overview
Description
N-Fmoc-L-homoserine benzyl ester is a chemical compound with the molecular formula C26H25NO5 and a molecular weight of 431.48 g/mol . It is commonly used in peptide synthesis as a protecting group for the amino acid homoserine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-homoserine benzyl ester typically involves a two-step process:
Fmoc Protection: The amino group of L-homoserine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for N-Fmoc-L-homoserine benzyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography to ensure the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-homoserine benzyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to expose the free amino group.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields L-homoserine.
Carboxylic Acid: Hydrolysis of the benzyl ester group yields L-homoserine carboxylic acid.
Scientific Research Applications
N-Fmoc-L-homoserine benzyl ester has several scientific research applications, including:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins. The Fmoc group provides protection for the amino group during peptide chain elongation.
Bioconjugation: The compound can be used in the preparation of bioconjugates, where peptides are linked to other biomolecules for various biological studies.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and therapeutic agents.
Material Science: The compound is employed in the development of peptide-based materials with specific properties for industrial applications.
Mechanism of Action
The primary mechanism of action of N-Fmoc-L-homoserine benzyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of homoserine, preventing unwanted side reactions during peptide chain elongation. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The compound’s stability and ease of removal under mild conditions make it an ideal choice for solid-phase peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-serine benzyl ester: Similar to N-Fmoc-L-homoserine benzyl ester but with a serine residue instead of homoserine.
N-Fmoc-L-threonine benzyl ester: Contains a threonine residue and is used in similar applications as N-Fmoc-L-homoserine benzyl ester.
N-Fmoc-L-homoserine methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
N-Fmoc-L-homoserine benzyl ester is unique due to its specific combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection for the amino and carboxyl groups of homoserine. This dual protection allows for selective deprotection and functionalization, making it highly valuable in peptide synthesis and other applications .
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
InChI |
InChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30) |
InChI Key |
UWNSAAASVHRAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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